molecular formula C17H20F3N3O B2793062 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide CAS No. 2309730-12-7

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2793062
CAS No.: 2309730-12-7
M. Wt: 339.362
InChI Key: JVRXDGHHSQDWLZ-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroethyl group attached to a piperidine ring, which is further connected to an indole-2-carboxamide moiety. The presence of the trifluoroethyl group imparts distinct chemical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. One common synthetic route includes the following steps:

    Preparation of 1-(2,2,2-Trifluoroethyl)piperidine: This intermediate can be synthesized by reacting piperidine with 2,2,2-trifluoroethyl bromide under basic conditions.

    Formation of Indole-2-carboxylic Acid: Indole-2-carboxylic acid can be prepared through various methods, including Fischer indole synthesis or from commercially available indole derivatives.

    Coupling Reaction: The final step involves coupling the 1-(2,2,2-trifluoroethyl)piperidine with indole-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The indole moiety may interact with hydrophobic pockets or aromatic residues, contributing to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • tert-Butyl N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]carbamate

Uniqueness

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide is unique due to its specific combination of a trifluoroethyl group, piperidine ring, and indole-2-carboxamide moiety. This combination imparts distinct chemical properties, such as enhanced stability, binding affinity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c18-17(19,20)11-23-7-5-12(6-8-23)10-21-16(24)15-9-13-3-1-2-4-14(13)22-15/h1-4,9,12,22H,5-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXDGHHSQDWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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